molecular formula C13H14O5 B14408104 Butanedioic acid, benzoyl-, dimethyl ester CAS No. 85979-98-2

Butanedioic acid, benzoyl-, dimethyl ester

Cat. No.: B14408104
CAS No.: 85979-98-2
M. Wt: 250.25 g/mol
InChI Key: QNVAABBLHOAGBS-UHFFFAOYSA-N
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Description

Butanedioic acid, benzoyl-, dimethyl ester is an organic compound with the molecular formula C12H12O5. It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by benzoyl and dimethyl ester groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, benzoyl-, dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, benzoyl-, dimethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Butanedioic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Butanedioic acid, benzoyl-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, benzoyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid, which can participate in metabolic pathways. The benzoyl group can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: Similar ester structure but lacks the benzoyl group.

    Dimethyl succinate: Another ester of butanedioic acid with similar properties.

    Dimethyl tartrate: An ester of tartaric acid with different functional groups.

Uniqueness

Butanedioic acid, benzoyl-, dimethyl ester is unique due to the presence of both benzoyl and dimethyl ester groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not achievable with simpler esters.

Properties

CAS No.

85979-98-2

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

dimethyl 2-benzoylbutanedioate

InChI

InChI=1S/C13H14O5/c1-17-11(14)8-10(13(16)18-2)12(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

QNVAABBLHOAGBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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